4-Bromo-3-(bromodifluoromethyl)- 5-methyl-1H-pyrazole
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Overview
Description
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C5H4Br2F2N2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of bromine and bromodifluoromethyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole typically involves the reaction of pyrazole derivatives with brominating agents. One common method includes the bromination of 3-(bromodifluoromethyl)-5-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-5-chloro-1-methyl-1H-pyrazole
- 1H-Pyrazole, 4-bromo-
Uniqueness
4-Bromo-3-(bromodifluoromethyl)-5-methyl-1H-pyrazole is unique due to the presence of both bromine and bromodifluoromethyl groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-3-[bromo(difluoro)methyl]-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F2N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCUPQLMPGCCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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